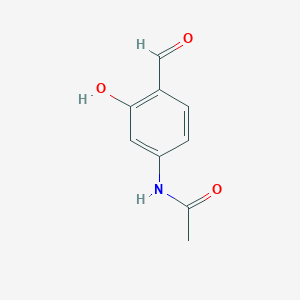

N-(4-FORMYL-3-HYDROXY-PHENYL)-ACETAMIDE

Description

Contextual Significance of the Compound in Chemical and Biomedical Sciences

The significance of N-(4-formyl-3-hydroxy-phenyl)-acetamide in the chemical and biomedical sciences stems largely from its structural relationship to paracetamol. evitachem.com Paracetamol is one of the most widely used analgesic and antipyretic drugs globally. ijpsnonline.com Consequently, its derivatives are of considerable interest to medicinal chemists who aim to develop new therapeutic agents with improved efficacy, reduced toxicity, or novel mechanisms of action. ijpsnonline.comresearchgate.net The introduction of a formyl group onto the paracetamol scaffold is a strategic modification that can serve several purposes. Chemically, the aldehyde group is a versatile handle for further synthetic transformations, allowing for the construction of more complex molecules. evitachem.com This makes this compound a potentially valuable intermediate in organic synthesis. evitachem.com

From a biomedical perspective, the formyl group can alter the compound's pharmacokinetic and pharmacodynamic properties. It can influence how the molecule interacts with biological targets, such as enzymes and receptors, potentially leading to enhanced or different biological activities compared to the parent compound. evitachem.com For instance, derivatives of paracetamol are being investigated for a range of activities, including antimicrobial and anticancer properties. researchgate.netijcap.in

Overview of Research Trajectories for Aromatic Acetamide (B32628) Derivatives

Research into aromatic acetamide derivatives, the class of compounds to which this compound belongs, is a broad and active field. A significant portion of this research is focused on the development of new pharmaceuticals. Aromatic acetamides are known to exhibit a wide array of biological activities, including:

Analgesic and Anti-inflammatory Activity: Building on the success of paracetamol, many new acetanilide (B955) derivatives have been synthesized and evaluated for their potential as pain relievers and anti-inflammatory agents. orientjchem.org

Antimicrobial Activity: Some aromatic acetamide derivatives have shown promise as antibacterial and antifungal agents. nih.gov

Anticancer Activity: Researchers have also explored the potential of this class of compounds in oncology, with some derivatives showing cytotoxicity against cancer cell lines. researchgate.net

The general research trajectory involves the synthesis of a series of related compounds with systematic variations in their structure. These compounds are then subjected to biological screening to identify promising candidates. For the most promising compounds, further studies are conducted to understand their mechanism of action, often involving techniques like molecular docking to predict how they interact with biological targets. nih.gov

Theoretical Perspectives Guiding Research on Formyl-Hydroxyphenyl-Acetamides

Theoretical and computational chemistry plays a crucial role in guiding research on formyl-hydroxyphenyl-acetamides and related compounds. These methods allow scientists to predict the properties and behavior of molecules before they are synthesized in the lab, saving time and resources.

One of the key areas of theoretical investigation for acetanilide derivatives is the study of their molecular structure and conformation. usna.edu Computational methods can be used to determine the most stable three-dimensional arrangement of the atoms in a molecule, which is crucial for understanding how it will interact with other molecules. For example, the planarity of the molecule and the orientation of the acetamide group relative to the phenyl ring can have a significant impact on its biological activity. usna.edu

Another important application of theoretical chemistry is in the prediction of the electronic properties of these molecules. tandfonline.com By calculating properties such as the distribution of electron density and the energies of the molecular orbitals, chemists can gain insights into the reactivity of the molecule and its potential to participate in various chemical reactions. tandfonline.com This information can be used to guide the design of new derivatives with desired properties. For instance, the presence of an electron-withdrawing group like the formyl group is expected to influence the electronic properties of the phenyl ring, which in turn can affect its metabolic fate and biological activity. tandfonline.com

Detailed Research Findings

While this compound is a compound of academic interest, detailed research findings in peer-reviewed literature are not as extensive as for its parent compound, paracetamol. Much of the available information comes from chemical suppliers and databases.

Synthesis and Properties:

The synthesis of this compound can be achieved through the formylation of N-(4-hydroxyphenyl)acetamide. One common method for introducing a formyl group onto a phenol (B47542) ring is the Vilsmeier-Haack reaction. evitachem.com Alternative methods include catalytic reduction of a corresponding nitro-substituted precursor followed by acetylation and formylation. evitachem.com

The physical and chemical properties of this compound are influenced by its functional groups: the acetamide, the hydroxyl group, and the formyl group. The presence of these polar groups suggests that the compound would have some solubility in polar organic solvents. evitachem.com The aldehyde functionality makes the compound reactive towards nucleophiles and susceptible to oxidation and reduction reactions. evitachem.com

| Property | Value | Source |

| Appearance | White crystalline solid | evitachem.com |

| Melting Point | Approximately 210°C | evitachem.com |

| Solubility | Soluble in organic solvents like ethanol (B145695) and dimethyl sulfoxide; less soluble in water | evitachem.com |

Potential Reactivity:

The chemical reactivity of this compound is largely dictated by its functional groups. The aldehyde group can undergo a variety of reactions, including:

Aldol (B89426) Condensation: The presence of the aldehyde allows for aldol condensation reactions, which could be used to build larger, more complex molecular structures. evitachem.com

Reduction: The formyl group can be reduced to a primary alcohol. evitachem.com

Nucleophilic Addition: The carbonyl carbon of the aldehyde is electrophilic and can be attacked by nucleophiles.

The acetamide group can also participate in reactions, such as hydrolysis under acidic or basic conditions to yield the corresponding amine. The phenolic hydroxyl group can be deprotonated to form a phenoxide, which can then act as a nucleophile in other reactions.

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO3 |

|---|---|

Molecular Weight |

179.17 g/mol |

IUPAC Name |

N-(4-formyl-3-hydroxyphenyl)acetamide |

InChI |

InChI=1S/C9H9NO3/c1-6(12)10-8-3-2-7(5-11)9(13)4-8/h2-5,13H,1H3,(H,10,12) |

InChI Key |

BHDPWJGTBSEZIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)C=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 4 Formyl 3 Hydroxy Phenyl Acetamide

Established Synthetic Routes and Preparative Strategies

The preparation of N-(4-formyl-3-hydroxy-phenyl)-acetamide can be achieved through various synthetic routes, each with its own set of advantages and considerations. These routes typically involve the initial synthesis of a key precursor followed by a formylation step.

One-Pot Synthetic Approaches

While specific one-pot syntheses for this compound are not extensively detailed in the literature, a plausible approach involves a sequential reaction cascade in a single vessel. Such a strategy could commence with the reduction of a nitro-precursor, followed by acetylation, and finally formylation. For instance, a hypothetical one-pot synthesis could start from 3-aminophenol (B1664112), which is first acetylated to form N-(3-hydroxyphenyl)acetamide. Subsequently, a formylating agent is introduced to achieve the target molecule without the isolation of intermediates. This approach enhances efficiency by reducing the number of workup and purification steps.

| Catalytic Step | Substrate | Catalyst | Product |

| Hydrogenation | 3-Nitrophenol | Pd/C or PtO2 | 3-Aminophenol |

Multi-Step Synthesis Pathways

Multi-step synthesis remains a common and reliable method for the preparation of this compound. This approach offers better control over each chemical transformation and facilitates the purification of intermediates. A typical multi-step pathway begins with the acetylation of 3-aminophenol. In this step, 3-aminophenol is treated with acetic anhydride (B1165640) or acetyl chloride to yield N-(3-hydroxyphenyl)acetamide, also known as metacetamol.

The subsequent and final step is the introduction of the formyl group at the position ortho to the hydroxyl group. This is achieved through various formylation reactions, with the Vilsmeier-Haack, Reimer-Tiemann, and Duff reactions being notable examples. The Vilsmeier-Haack reaction, in particular, is a widely used method for the formylation of electron-rich aromatic compounds like phenols.

Utilization of Precursor Molecules in Synthesis

The synthesis of this compound is heavily reliant on the availability and reactivity of key precursor molecules. The primary precursors are 3-aminophenol and its acetylated derivative, N-(3-hydroxyphenyl)acetamide.

3-Aminophenol : This bifunctional molecule, containing both an amino and a hydroxyl group, serves as the foundational building block. The amino group is typically acetylated in the first step of the synthesis.

N-(3-hydroxyphenyl)acetamide (Metacetamol) : This is the most direct precursor for the final formylation step. The acetamido and hydroxyl groups on the aromatic ring direct the incoming formyl group to the ortho position relative to the hydroxyl group, leading to the desired product.

| Precursor Molecule | Role in Synthesis | Subsequent Transformation |

| 3-Aminophenol | Starting material | Acetylation of the amino group |

| N-(3-hydroxyphenyl)acetamide | Key intermediate | Ortho-formylation of the phenyl ring |

Mechanistic Investigations of Key Synthetic Reactions

Understanding the mechanisms of the key synthetic reactions is crucial for optimizing reaction conditions and improving yields. The Vilsmeier-Haack formylation is a pivotal reaction in the synthesis of this compound and its derivatives.

Vilsmeier-Haack Formylation in Derivative Synthesis

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic rings, such as the phenol (B47542) ring in N-(3-hydroxyphenyl)acetamide. wikipedia.org The reaction employs a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

The mechanism begins with the reaction between DMF and POCl3 to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent. This reagent is the active formylating agent in the reaction.

The electron-rich aromatic ring of N-(3-hydroxyphenyl)acetamide then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This electrophilic aromatic substitution reaction leads to the formation of an iminium ion intermediate attached to the aromatic ring. The hydroxyl and acetamido groups on the ring activate it towards this substitution and direct the incoming electrophile to the ortho and para positions relative to the hydroxyl group. Due to steric hindrance and electronic effects, formylation predominantly occurs at the less hindered position ortho to the powerful activating hydroxyl group.

Finally, the iminium ion intermediate is hydrolyzed during the aqueous workup of the reaction mixture to yield the final aldehyde product, this compound.

Reduction and Oxidation Reactions of Functional Groups

The chemical reactivity of this compound is largely dictated by its three principal functional groups: the formyl (aldehyde), hydroxyl (phenol), and acetamide (B32628) moieties. These groups provide active sites for a variety of chemical transformations, including reduction and oxidation reactions.

Reduction Reactions: The formyl group (-CHO) is susceptible to reduction. evitachem.com Depending on the reducing agent and reaction conditions, it can be selectively reduced to a primary alcohol (hydroxymethyl group, -CH₂OH). This transformation converts the aldehyde functionality into a different reactive handle, opening pathways for further derivatization, such as etherification or esterification at the newly formed alcohol.

Oxidation Reactions: The phenolic hydroxyl group and the aromatic ring are prone to oxidation. The oxidation of structurally similar phenolic compounds, such as N-(4-hydroxyphenyl)acetamide (paracetamol), is a well-studied process. In biological systems and under certain chemical conditions, paracetamol is oxidized to the highly reactive N-acetyl-p-benzoquinone imine (NAPQI). nih.gov This suggests that the phenolic ring of this compound would also be susceptible to oxidation, potentially forming quinone-type structures. Additionally, the direct reaction of N-(4-hydroxyphenyl)acetamide with diiodine results in the formation of an ionic salt, involving the reduction of iodine to iodide, highlighting the electron-donating nature of the phenolic system. rsc.org

Nucleophilic Substitution Reactions Involving Acetamide Moieties

The acetamide group [-NHC(O)CH₃] plays a crucial role in the molecule's chemical behavior, and it can participate in nucleophilic reactions. evitachem.com The nitrogen and carbonyl oxygen atoms of the acetamide moiety possess lone pairs of electrons, allowing them to act as nucleophiles.

This nucleophilic character is evident in the formation of metal complexes. For instance, the parent compound, N-(4-hydroxyphenyl)acetamide, can act as a bidentate ligand, coordinating with metal ions like iron (III). openaccessjournals.com In these complexes, the Fe(III) ion interacts with the free electron pairs on both the phenolic oxygen atom and the nitrogen atom of the amide group. openaccessjournals.com This ability to coordinate with metal centers underscores the nucleophilic nature of the acetamide group, which can be a key factor in its interaction with other electrophilic species and in its role in directing further chemical transformations. The synthesis of acetanilide (B955) derivatives often involves the nucleophilic attack of an amine on an acyl group, a reaction known as acetylation, further illustrating the nucleophilic potential of the amine/amide functional group. ijirset.com

Optimization of Reaction Conditions for Compound Synthesis

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent is critical in the synthesis of the N-(4-hydroxyphenyl)acetamide core and the subsequent formylation. In the Vilsmeier-Haack reaction, excess amide (like DMF) can serve as the solvent, though other solvents such as chloroform (B151607) or methylene (B1212753) chloride have also been employed. ijpcbs.com

For the synthesis of the precursor, N-(4-hydroxyphenyl)acetamide, from nitrobenzene (B124822) via reductive carbonylation, the solvent composition profoundly impacts both the conversion of the starting material and the selectivity for the desired product. Studies have shown that a mixture of water and acetic acid is particularly effective. As illustrated in the table below, varying the molar ratio of water to acetic acid significantly alters the reaction outcome. The conversion of nitrobenzene increases with the amount of water, peaking at around 60 mol % H₂O, after which it decreases sharply. mdpi.com

| Entry | Solvent Composition (H₂O/Acetic Acid mol/mol) | Nitrobenzene Conversion (%) | Selectivity for Acetaminophen Precursors (%) |

|---|---|---|---|

| 1 | 7/93 | 39 | - |

| 2 | 20/80 | 55 | - |

| 3 | 40/60 | 80 | - |

| 4 | 50/50 | 90 | - |

| 5 | 60/40 | 99 | 40 |

| 6 | 80/20 | 22 | - |

Data derived from a study on the synthesis of N-(4-hydroxyphenyl)acetamide. mdpi.com

Temperature and Pressure Influence on Synthesis Pathways

Temperature and pressure are key physical parameters that must be controlled to maximize reaction efficiency. For the Vilsmeier-Haack formylation, reactions are often conducted at low temperatures (below 30°C) initially to prepare the reagent, with subsequent reaction with the substrate occurring at temperatures ranging from room temperature to 80°C, and in some cases as high as 120°C. ijpcbs.com

In the synthesis of the N-(4-hydroxyphenyl)acetamide precursor via reductive carbonylation, both pressure and temperature have a direct impact on the conversion of the starting material. The conversion of nitrobenzene increases linearly with carbon monoxide pressure. Similarly, temperature influences both conversion and selectivity, with optimal conversion achieved between 393 K and 403 K (120°C to 130°C).

| Pressure (MPa) | Conversion (%) |

|---|---|

| 1.0 | 20 |

| 2.0 | 40 |

| 3.0 | 60 |

| 4.0 | 80 |

| 5.0 | 90 |

| 6.0 | 98 |

Data derived from a study on the synthesis of N-(4-hydroxyphenyl)acetamide. mdpi.com

| Temperature (K) | Conversion (%) | Selectivity for Acetaminophen Precursors (%) |

|---|---|---|

| 373 | 90 | 25 |

| 383 | 95 | 35 |

| 393 | 100 | 45 |

| 403 | 100 | 50 |

| 413 | 98 | 48 |

Data derived from a study on the synthesis of N-(4-hydroxyphenyl)acetamide. mdpi.com

Catalyst Selection and Performance in Compound Formation

Catalysis is central to the efficient synthesis of this compound and its precursors. The Vilsmeier-Haack reaction itself does not use a catalyst in the traditional sense; rather, the active electrophile (the Vilsmeier reagent) is a chloroiminium ion generated stoichiometrically from DMF and POCl₃. wikipedia.org

For the synthesis of the N-(4-hydroxyphenyl)acetamide precursor, catalyst selection is paramount. One-pot syntheses based on the reductive carbonylation of nitrobenzene have been developed using palladium(II) complexes as catalysts. mdpi.com The specific ligands attached to the palladium center, in combination with the solvent system, strongly dictate the selectivity of the reaction, directing it towards the desired N-(4-hydroxyphenyl)acetamide product over other potential by-products like aniline (B41778) or 1,3-diphenylurea. mdpi.com For example, a [PdCl₂(dppb)] catalyst precursor in dilute acetic acid has been shown to produce N-(4-hydroxyphenyl)acetamide with high selectivity. mdpi.com

Novel Synthetic Routes for Analogues and Derivatives of this compound

The core structure of this compound serves as a scaffold for the creation of various analogues and derivatives with potentially modified properties. Novel synthetic routes focus on modifying the key functional groups.

Derivatization of the Hydroxyl Group: The phenolic hydroxyl group can be readily converted into an ester. For example, N-(4'-hydroxyphenyl)acetamide can be reacted with acyl halides to form ester derivatives. google.com This approach can be used to link the core molecule to other pharmacologically active acids, creating hybrid compounds. google.com

Reactions at the Formyl Group: The aldehyde functionality is a versatile handle for creating derivatives. It can participate in reactions such as aldol (B89426) condensations to form larger molecular frameworks or can be converted into other functional groups like hydrazones, which can then be used to synthesize heterocyclic systems. evitachem.com

Modification of the Aromatic Ring: The aromatic ring can be substituted to create new analogues. Halogenation, such as introducing chlorine atoms at positions on the ring, alters the electronic properties of the molecule. evitachem.com N-(3-chloro-4-hydroxyphenyl)acetamide is one such analogue that has been synthesized and studied. researchgate.net

Modification of the Acetamide Group: Analogues can also be created by altering the N-acetyl group. For instance, replacing the acetyl group with other acyl or sulfonyl groups can significantly change the molecule's stability and biological profile. The synthesis of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analogues represents a strategy to create derivatives that may lack the hepatotoxicity associated with the parent N-(4-hydroxyphenyl)acetamide structure. nih.gov

These synthetic strategies allow for the systematic modification of the lead compound to explore structure-activity relationships and develop new molecules with tailored chemical and biological characteristics.

Chemical Reactivity and Derivatization Strategies of N 4 Formyl 3 Hydroxy Phenyl Acetamide

Functional Group Reactivity Profiling

The chemical behavior of N-(4-formyl-3-hydroxy-phenyl)-acetamide is governed by the distinct reactivity of its three primary functional groups: the aldehyde, the phenolic hydroxyl, and the acetamide (B32628) moiety. Each group offers a unique site for chemical transformations, allowing for a targeted approach to structural modification.

The aldehyde group is arguably the most reactive site for nucleophilic addition and condensation reactions, serving as a versatile handle for extending the molecular framework. evitachem.com

Condensation Reactions: The aldehyde functionality readily participates in condensation reactions with active methylene (B1212753) compounds. A prominent example is the Knoevenagel condensation , where the aldehyde reacts with compounds containing an acidic methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst to form α,β-unsaturated derivatives. mdpi.comresearchgate.net This reaction is a cornerstone for carbon-carbon bond formation. researchgate.net Similarly, it can undergo Aldol (B89426) condensations and Claisen-Schmidt reactions (condensation with ketones) to yield larger, conjugated systems. evitachem.comlibretexts.org Another key reaction is the formation of Schiff bases (imines) through condensation with primary amines, a transformation that is fundamental in the synthesis of various heterocyclic compounds and ligands. evitachem.comscience.govnih.govunsri.ac.id

Reduction: The formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group) using mild reducing agents like sodium borohydride (NaBH₄). evitachem.com This transformation can be useful for altering the compound's solubility or for creating prodrugs. evitachem.com

Oxidation: Conversely, the aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). This introduces a new acidic functional group, significantly altering the molecule's physicochemical properties.

| Reaction Type | Reagent(s) | Product Functional Group |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile), Base | α,β-Unsaturated System |

| Schiff Base Formation | Primary Amine (R-NH₂) | Imine (-CH=N-R) |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol (-CH₂OH) |

| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid (-COOH) |

The phenolic hydroxyl group is a key modulator of the aromatic ring's reactivity and provides a site for substitution and interaction.

Acidity and Nucleophilicity: The hydroxyl group imparts weak acidity and can be deprotonated by a suitable base to form a phenoxide ion. This enhances its nucleophilicity, facilitating reactions such as O-alkylation (e.g., Williamson ether synthesis) and O-acylation to form ethers and esters, respectively. nih.govnih.gov These modifications can significantly impact the molecule's lipophilicity and metabolic stability.

Coordination and Hydrogen Bonding: The oxygen atom of the hydroxyl group possesses lone pairs of electrons, enabling it to act as a ligand and coordinate with metal ions. openaccessjournals.comopenaccessjournals.com For instance, the parent compound, N-(4-hydroxyphenyl)acetamide, can form complexes with Fe(III) ions, acting as a bidentate ligand. openaccessjournals.comopenaccessjournals.com This coordinating ability is crucial for the design of metal-based catalysts or therapeutic agents. Furthermore, the hydroxyl group is an effective hydrogen bond donor, influencing the molecule's crystal packing and interactions with biological targets. nih.gov

Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. youtube.com This directs incoming electrophiles to the positions ortho to the hydroxyl group, enabling reactions like halogenation or nitration on the aromatic ring, provided the positions are not already substituted. nih.gov

| Reaction/Interaction | Description | Potential Outcome |

| O-Alkylation/Acylation | Reaction at the oxygen atom after deprotonation. | Formation of ether or ester derivatives. |

| Metal Coordination | The oxygen atom acts as a Lewis base to bind metal ions. | Formation of metal complexes. openaccessjournals.comopenaccessjournals.com |

| Hydrogen Bonding | Acts as a hydrogen bond donor. | Influences solid-state structure and receptor binding. nih.gov |

| Electrophilic Substitution | Directs electrophiles to ortho positions. | Introduction of new substituents on the aromatic ring. |

The acetamide group, while generally stable, offers opportunities for modification and interaction.

Hydrolysis: The amide bond can be hydrolyzed back to a primary amine (aminophenol derivative) and acetic acid under strong acidic or basic conditions with heating. patsnap.com This reaction reverses the final step of a typical synthesis route for this class of compounds.

Nucleophilic Substitution: While the amide nitrogen is generally not nucleophilic due to resonance delocalization, the acetamide group can be involved in nucleophilic substitution reactions under appropriate conditions. evitachem.comuobasrah.edu.iq More commonly, the entire acetamide group can be replaced or modified through multi-step sequences.

Coordination Chemistry: Similar to the hydroxyl group, the carbonyl oxygen and, to a lesser extent, the nitrogen atom of the acetamide group can participate in the coordination of metal ions. openaccessjournals.comopenaccessjournals.com Studies on the parent compound N-(4-hydroxyphenyl)acetamide show it can act as a bidentate ligand, coordinating through both the phenolic oxygen and the amide nitrogen. openaccessjournals.com

| Reaction/Interaction | Reagent(s)/Conditions | Product Functional Group |

| Hydrolysis | Strong Acid or Base, Heat | Primary Amine (-NH₂) |

| Metal Coordination | Metal Ions (e.g., Fe(III)) | Metal Complex |

Design and Synthesis of Structural Analogues and Hybrid Compounds

The diverse reactivity of this compound makes it an excellent starting material for the synthesis of a wide range of structural analogues and hybrid molecules. Derivatization strategies can target the aromatic ring or the acetamide side chain to fine-tune the compound's properties.

Altering the substitution pattern on the aromatic ring is a common strategy to modulate electronic properties and steric profile.

Electrophilic Aromatic Substitution: Leveraging the directing effects of the hydroxyl and acetamide groups, further substituents can be introduced onto the ring. For example, chlorination of the parent N-(4-hydroxyphenyl)acetamide can yield N-(3-chloro-4-hydroxyphenyl)acetamide. nih.gov Similarly, nitration is a feasible reaction to introduce a nitro group, which can then be further modified (e.g., reduced to an amine).

Modification of Existing Substituents: The existing formyl and hydroxyl groups can be used to build more complex structures. For instance, the aldehyde can be converted into a cyano group or used as an anchor point to attach heterocyclic rings through multi-component reactions. researchgate.net The phenolic hydroxyl can be used as a nucleophile in substitution reactions, for example, by reacting with 2-bromo-N-aryl acetamides to form more complex ether linkages. researchgate.net

| Modification Strategy | Example Reaction | Resulting Structure/Feature |

| Halogenation | Reaction with hypochlorous acid/hypochlorite. | Introduction of a chlorine atom onto the ring. nih.gov |

| Etherification | Reaction with an alkyl halide (e.g., 2-bromo-N-aryl acetamide) in the presence of a base. | Formation of an ether linkage at the phenolic oxygen. researchgate.net |

| Azo Coupling | Reaction with a diazonium salt. | Formation of an azo compound, such as 4-[(3-Formyl-4-hydroxyphenyl)diazenyl]-N-(pyrimidin-2-yl)benzenesulfonamide. |

Modification of the N-acetyl group can lead to analogues with different potencies, selectivities, or pharmacokinetic profiles.

Amide Bond Formation: A versatile approach involves the hydrolysis of the acetamide to the corresponding aniline (B41778), which can then be acylated with a variety of acyl chlorides or anhydrides to introduce different N-acyl groups. This allows for the synthesis of a library of compounds with varying chain lengths, branching, or aromatic substituents on the side chain.

Synthesis from Precursors: An alternative strategy is to start with a modified aniline precursor. For example, chloroacetamide derivatives can be prepared by reacting chloroacetyl chloride with various primary aromatic amines. researchgate.net These intermediates can then be reacted with p-hydroxybenzaldehyde through a Williamson ether synthesis, followed by other transformations to build the final target molecule with a diversified side chain. researchgate.net This approach has been used to synthesize compounds like 2-(4-aryliminophenoxy)-N-arylacetamides. researchgate.net

Tertiary Amide Synthesis: The secondary amide of the acetanilide (B955) structure can be a precursor to tertiary amides. This can be achieved by first reducing an imine to a secondary amine, followed by acylation with acetic anhydride (B1165640) to yield a tertiary amide derivative. iscientific.org This changes the hydrogen-bonding capability of the amide nitrogen.

| Diversification Strategy | Synthetic Approach | Potential Modification |

| N-Acyl Variation | Hydrolysis of acetamide followed by re-acylation with different acylating agents. | Introduction of longer alkyl chains, cyclic groups, or aromatic moieties. |

| Synthesis from Chloroacetamides | Reaction of chloroacetyl chloride with various amines, followed by coupling to a phenolic aldehyde. | Diverse N-aryl or N-alkyl substituents on the acetamide nitrogen. researchgate.net |

| Tertiary Amide Formation | Reduction of an imine to a secondary amine, followed by acylation. | Replacement of the amide N-H with an N-alkyl or N-aryl group. iscientific.org |

Creation of Novel Hybrid Molecular Scaffolds

The molecular architecture of this compound, featuring a reactive formyl group, a phenolic hydroxyl group, and an acetamide moiety, makes it a valuable building block for the synthesis of complex hybrid molecules. Derivatization strategies primarily target the aldehyde functionality, which readily participates in condensation reactions to link the core scaffold to other molecular entities. Two prominent strategies for creating such hybrid structures are the formation of Schiff bases and the synthesis of chalcones.

Schiff Base Formation: The formyl group is highly susceptible to nucleophilic attack by primary amines, leading to the formation of an imine or Schiff base (-C=N-). This reaction provides a straightforward method for covalently linking the this compound scaffold to a wide array of amine-containing molecules, including other bioactive pharmacophores. The synthesis is typically achieved by refluxing the aldehyde and the primary amine in a suitable solvent, often with catalytic amounts of acid. researchgate.netunsri.ac.id This strategy allows for the creation of diverse molecular hybrids where the properties of both parent molecules can be combined. For instance, condensing this compound with an amine-bearing heterocyclic ring could generate a hybrid molecule with a unique pharmacological profile.

Claisen-Schmidt Condensation for Chalcone Synthesis: The aldehyde group can undergo a base-catalyzed aldol condensation with a ketone or acetophenone (B1666503) derivative, a reaction known as the Claisen-Schmidt condensation, to yield chalcones. jocpr.comchemrevlett.comjetir.org Chalcones are characterized by an α,β-unsaturated carbonyl system that bridges two aromatic rings and are recognized as a privileged scaffold in medicinal chemistry. rasayanjournal.co.innih.gov In this context, this compound serves as the aldehyde component, which condenses with an enolizable ketone. This reaction creates a larger, conjugated molecular framework, effectively merging the structural features of the parent acetamide with the reacting ketone. The specific substituents on the reacting ketone can be varied to systematically alter the steric and electronic properties of the resulting hybrid chalcone.

These derivatization reactions underscore the utility of this compound as a versatile intermediate in the construction of larger, multi-functional molecular architectures. evitachem.com

| Reaction Type | Key Functional Group Involved | Reactant Type | Resulting Hybrid Scaffold | Typical Reaction Conditions |

|---|---|---|---|---|

| Schiff Base Formation | Formyl (-CHO) | Primary Amine (R-NH₂) | Imine / Schiff Base | Reflux in ethanol (B145695), catalytic acid researchgate.netunsri.ac.id |

| Claisen-Schmidt Condensation | Formyl (-CHO) | Ketone with α-hydrogens (e.g., Acetophenone) | Chalcone | Aqueous or alcoholic base (e.g., NaOH, KOH) chemrevlett.comjetir.org |

Structure-Reactivity Relationship (SRR) Studies in Derivatization

The reactivity of this compound in derivatization reactions is governed by the interplay of electronic and steric effects originating from its constituent functional groups. Understanding these relationships is crucial for predicting reaction outcomes and designing efficient synthetic pathways to novel derivatives.

Influence of Substituents on Chemical Transformations

The chemical behavior of the this compound scaffold is dictated by the electronic properties of its three key substituents: the acetamide group (-NHCOCH₃), the hydroxyl group (-OH), and the formyl group (-CHO).

Activating Groups: The acetamide and hydroxyl groups are ortho, para-directing and activating for electrophilic aromatic substitution. The lone pairs of electrons on the nitrogen and oxygen atoms can be delocalized into the benzene ring, increasing its electron density. However, in the context of derivatization at the formyl group, their primary influence is electronic. The hydroxyl group, being ortho to the formyl group, can participate in intramolecular hydrogen bonding, potentially influencing the conformation and reactivity of the aldehyde.

Deactivating Group: The formyl group is a meta-directing and deactivating group for electrophilic aromatic substitution due to its electron-withdrawing nature via both induction and resonance. This property makes further substitution on the aromatic ring more difficult. Its primary role in derivatization is as an electrophilic center. The carbonyl carbon is electron-deficient and thus highly susceptible to attack by nucleophiles, which is the basis for the Schiff base and chalcone syntheses discussed previously.

The introduction of new substituents onto the aromatic ring would further modify the molecule's reactivity. For example, the addition of a strong electron-withdrawing group, such as a nitro group, would further deactivate the ring towards electrophilic attack and could increase the electrophilicity of the formyl carbon. Conversely, adding an electron-donating group might slightly decrease the reactivity of the formyl group towards nucleophiles. The position of new substituents is also critical; a group ortho to the formyl moiety could introduce significant steric hindrance. nih.govnih.gov

Steric and Electronic Effects on Reaction Pathways

Steric and electronic factors are intrinsically linked and collectively determine the feasibility and selectivity of reaction pathways.

Electronic Effects: The principal electronic effect driving the derivatization of this compound is the electrophilicity of the formyl carbon. The electron-withdrawing nature of the carbonyl oxygen polarizes the C=O bond, making the carbon atom a prime target for nucleophiles like amines and enolates. The ortho-hydroxyl group also exerts a significant electronic influence. Its ability to donate electron density through resonance can modulate the reactivity of the adjacent formyl group. Furthermore, it can act as a coordinating site for metal catalysts or reagents, directing reactions to a specific position. mdpi.com This directing effect is a common phenomenon in the formylation of phenols, where the reaction often occurs ortho to the hydroxyl group due to coordination with the metal catalyst. mdpi.com

Steric Effects: Steric hindrance plays a critical role in determining how easily reactants can approach the reactive sites. While the formyl group itself is not exceptionally bulky, substituents on the reacting partner or additional substituents on the phenyl ring of the acetamide can impede the reaction. In Claisen-Schmidt condensations, a bulky ketone may react more slowly than a less hindered one. Similarly, in Schiff base formation, a primary amine with bulky groups near the nitrogen atom will face greater steric repulsion when approaching the formyl carbon. nih.gov The position of substituents on the aromatic ring is also crucial. A substituent ortho to the formyl group would create significant steric crowding, potentially blocking or slowing down nucleophilic attack at the carbonyl carbon. mdpi.com This principle is observed in formylation reactions where the formyl group is introduced at the least sterically hindered position. mdpi.com

Quantitative structure-activity relationship (QSAR) models can be developed to mathematically correlate these structural features (descriptors for steric bulk, lipophilicity, electronic properties) with the reactivity or biological activity of the resulting derivatives. jocpr.comnih.govnih.gov Such models are invaluable for predicting the properties of yet-to-be-synthesized compounds and for rationally designing new derivatives with desired characteristics. mdpi.commdpi.com

| Structural Feature | Effect Type | Influence on Reactivity | Example Reaction Pathway |

|---|---|---|---|

| Formyl (-CHO) Group | Electronic (Electron-withdrawing) | Increases electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. Deactivates the aromatic ring. | Schiff Base Formation, Claisen-Schmidt Condensation |

| Hydroxyl (-OH) Group | Electronic (Electron-donating, H-bonding) | Can modulate the electronic environment of the formyl group. May form intramolecular hydrogen bonds influencing conformation. Can act as a coordinating group for catalysts. | Catalyst-directed reactions |

| Acetamide (-NHCOCH₃) Group | Electronic (Electron-donating) | Activates the aromatic ring (less relevant for formyl group derivatization). Contributes to the overall electronic character of the scaffold. | General electronic modulation |

| Bulky Substituents (on reactant or scaffold) | Steric (Hindrance) | Can hinder the approach of a nucleophile to the formyl carbon, potentially slowing or preventing the reaction. | Reactions with bulky amines or ketones |

Mechanistic Investigations of Biological Interactions in Vitro and in Silico

In Vitro Biological Activity Profiles of N-(4-FORMYL-3-HYDROXY-PHENYL)-ACETAMIDE and its Analogues

The N-phenylacetamide scaffold is a versatile pharmacophore that has been incorporated into various molecules to explore a range of biological activities. Studies on its analogues provide insights into the potential efficacy of this compound in several therapeutic areas.

The acetamide (B32628) moiety is a key feature in many clinically prescribed drugs, contributing to their therapeutic potential against various diseases, including infections and inflammation. nih.gov

α-Glucosidase: Inhibition of α-glucosidase is a key strategy in managing type 2 diabetes by controlling postprandial hyperglycemia. plos.orgf1000research.com Several studies have demonstrated the potential of the N-phenylacetamide scaffold in designing potent α-glucosidase inhibitors. A series of indole-carbohydrazide-phenoxy-N-phenylacetamide derivatives showed good to moderate inhibitory abilities, with some compounds exhibiting greater potency than the standard drug acarbose. nih.gov Another study on N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives also reported superior potency compared to acarbose. nih.gov The data suggests that the N-phenylacetamide core is a promising structural motif for developing new anti-diabetic agents.

HIV-1 Reverse Transcriptase (RT): The viral enzyme reverse transcriptase is essential for the replication of HIV. mdpi.com The potential of acetamide derivatives as inhibitors of this enzyme has been explored. The compound N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide (NAPETA) was found to inhibit both RNA-dependent and DNA-dependent DNA polymerase activities of HIV-1 RT, with IC50 values of 1.2 µM and 2.1 µM, respectively. nih.govresearchgate.net This inhibition was specific to the polymerase activity and did not affect the RNase H function. nih.gov Furthermore, a series of (E)-N-phenylstyryl-N-alkylacetamide derivatives were synthesized and assayed as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), with one compound showing an EC50 value of 4 µM in C8166 cells. nih.gov

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation. researchgate.net While direct studies on this compound are lacking, related structures have been investigated. Derivatives of N-phenylacetamide have been incorporated into structures designed as tyrosinase inhibitors. thieme-connect.com Additionally, acetophenone (B1666503) amide derivatives bearing cinnamic acid moieties have demonstrated better tyrosinase inhibition than the reference drug kojic acid. nih.gov Peptidomimetics derived from 3,4-dihydroxy-phenyl structures have also shown inhibitory effects on mushroom tyrosinase. nih.gov

Other Enzymes: The parent compound N-(4-hydroxyphenyl)acetamide (paracetamol) is known to inhibit cyclooxygenase (COX) enzymes. rsc.org While extensive data on this compound is not available, the shared core structure suggests a potential for similar interactions.

| Analogue Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Indole-carbohydrazide-phenoxy-N-phenylacetamides | α-Glucosidase | Displayed good to moderate inhibitory abilities (Ki values from 14.65 to 37.47 μM), some more potent than acarbose. | nih.gov |

| N-phenylacetamide-1,2,3-triazole-indole-2-carboxamides | α-Glucosidase | Demonstrated superior potency when compared with acarbose. | nih.gov |

| N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide (NAPETA) | HIV-1 Reverse Transcriptase | Inhibited RNA- and DNA-dependent DNA polymerase activities with IC50 values of 1.2 and 2.1 μM, respectively. | nih.govresearchgate.net |

| (E)-N-phenylstyryl-N-alkylacetamides | HIV-1 Reverse Transcriptase | Compound 5i showed an EC50 value of 4 μM in C8166 cells. | nih.gov |

| Acetophenone Amides | Tyrosinase | Cinnamic acid-bearing derivatives showed better inhibition than kojic acid. | nih.gov |

The cytotoxic and pro-apoptotic potential of phenolic compounds and acetamide derivatives has been a significant area of research.

Cytotoxicity against Cancer Cell Lines In Vitro: Analogues of this compound have demonstrated notable cytotoxic effects against a range of cancer cell lines. The related retinoid, N-(4-hydroxyphenyl)retinamide (4-HPR), is cytotoxic to acute lymphoblastic leukemia cell lines while sparing non-malignant lymphocytes. nih.gov It has also shown efficacy against human prostate carcinoma cells, with IC50 values of 0.9 µM, 4.4 µM, and 3.0 µM in LNCaP, DU145, and PC-3 cells, respectively. nih.gov

Studies on other related structures further support the anticancer potential of this chemical class. N-(2-hydroxyphenyl) acetamide (NA-2) significantly inhibits the growth of MCF-7 human breast cancer cells, with an IC50 of 1.65 mM after 48 hours of treatment. nih.gov Phenylacetamide derivatives have been identified as potential anticancer agents, with 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showing particular potency against the PC3 prostate carcinoma cell line. nih.gov Novel phenoxyacetamide derivatives have also exhibited significant cytotoxic efficacy against liver (HepG2) and breast (MCF-7) cancer cells, with one compound showing an IC50 of 1.43 µM against HepG2 cells. mdpi.com Semisynthetic amide derivatives of natural phenolic acids, such as caffeic acid, have shown very potent activity against Caco-2 colon cancer cells, with one derivative displaying an IC50 of 0.009 µM. mdpi.com

Apoptosis Induction: The induction of apoptosis is a key mechanism for the anticancer activity of many phenolic compounds. nih.gov N-(4-hydroxyphenyl)retinamide (4-HPR) has been shown to induce apoptosis in human prostate carcinoma cells, evidenced by the formation of a DNA ladder. nih.gov This process can be mediated by an increase in reactive oxygen species (ROS) and the modulation of apoptosis-related genes like p21, c-myc, and c-jun. nih.gov In HTLV-I-transformed T-cells, 4-HPR induces G0/G1 arrest and massive apoptosis. nih.gov

The mechanism of apoptosis induction by phenolic compounds can be complex and depends on the specific structure and cell line. nih.gov For instance, in some cell lines, 4-HPR-induced apoptosis is associated with ceramide accumulation and the activation of caspases 8, 9, and 3. nih.gov Other phenolic compounds have been shown to induce apoptosis through the regulation of genes in the EGFR signaling pathway and by causing inter-nucleosomal DNA fragmentation. tuni.fi N-(2-hydroxyphenyl) acetamide induces apoptosis in MCF-7 cells by enhancing the Bax/Bcl-2 ratio. nih.gov Similarly, novel phenoxyacetamide derivatives can induce a significant increase in total apoptotic cell death in HepG2 cells. mdpi.com

| Analogue/Derivative | Cell Line | Cancer Type | IC50 Value | Reference |

|---|---|---|---|---|

| N-(4-hydroxyphenyl)retinamide (4-HPR) | LNCaP | Prostate | 0.9 ± 0.16 µM | nih.gov |

| N-(4-hydroxyphenyl)retinamide (4-HPR) | DU145 | Prostate | 4.4 ± 0.45 µM | nih.gov |

| N-(4-hydroxyphenyl)retinamide (4-HPR) | PC-3 | Prostate | 3.0 ± 1.0 µM | nih.gov |

| N-(2-hydroxyphenyl) acetamide (NA-2) | MCF-7 | Breast | 1.65 mM | nih.gov |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | MCF-7 | Breast | 100 µM | nih.gov |

| Phenoxyacetamide Derivative I | HepG2 | Liver | 1.43 µM | mdpi.com |

| Caffeic Acid Amide Derivative 10 | Caco-2 | Colon | 0.009 ± 0.09 µM | mdpi.com |

The structural features of this compound suggest potential antimicrobial properties. Patent literature indicates that aldehyde-functionalized phenolic amides are useful intermediates for synthesizing α-amino amide derivatives targeting bacterial pathogens like Pseudomonas aeruginosa. evitachem.com

Studies on related scaffolds support this potential. A series of N-phenylacetamide derivatives containing 4-arylthiazole moieties were synthesized and evaluated for their in vitro antibacterial activities against several plant pathogenic bacteria, including Xanthomonas oryzae pv. oryzae (Xoo). nih.gov The most effective compound exhibited a minimum 50% effective concentration (EC50) value of 156.7 µM, which was superior to commercial bactericides like bismerthiazol. nih.gov Scanning electron microscopy revealed that this compound could cause the rupture of the Xoo cell membrane. nih.gov Furthermore, new N-phenylacetamide-incorporated 1,2,3-triazoles have been synthesized and evaluated for in vitro antifungal activity against five fungal strains, with some compounds showing potency equivalent to or greater than the standard drug miconazole. rsc.orgrsc.org

Computational Modeling and Simulations of Molecular Interactions

In silico methods such as molecular docking and molecular dynamics simulations are powerful tools for predicting and understanding the interactions between small molecules and biological targets.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mechanism of action. This technique has been applied to analogues of this compound to understand their enzyme inhibitory activities.

For α-glucosidase inhibitors, docking studies of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives showed that the most potent compound occupied the active site of the enzyme with favorable binding energy. nih.gov Docking studies of various natural phenolic compounds with aldose reductase, an enzyme implicated in diabetic complications, have shown that these molecules can form stable hydrogen bonds with active site residues such as TYR48, HIS110, and TRP111. nih.govresearchgate.net The binding affinity of phenolic compounds has also been evaluated against human pancreatic α-amylase, revealing that most have minimum docking scores and high binding affinity. nih.gov

In the context of tyrosinase, docking simulations can help to discern whether a phenolic compound will act as a substrate or an inhibitor. mdpi.com For ortho-substituted phenols, docking can predict whether the distance to the peroxide oxygen in the oxy-tyrosinase form is adequate for the hydroxylation reaction to occur. mdpi.com Docking studies of other phenolic compounds with enzymes like phospholipase A2 have also been performed to aid in the design of new anti-inflammatory drugs. researchgate.net

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of ligand-protein complexes over time. MD simulations have been used to study the solvation and structural properties of acetamide in various systems. documentsdelivered.comacs.orgresearchgate.net These studies show how acetamide molecules can interact with ions and solvents through their carbonyl oxygen atoms. acs.org

In drug design, MD simulations are used to validate docking results and assess the stability of predicted binding modes. For N-phenylacetamide-based α-glucosidase inhibitors, MD simulations demonstrated that the most active compound could well occupy the enzyme's active site. nih.gov In another study, MD simulations were used to identify acetamide and acetic acid derivatives as potential antisickling agents by confirming the stability of ligand/protein interactions in the target's active site. researchgate.net Simulations of a calix acs.orgresorcinarene amide derivative provided insights into solvation dynamics, hydrogen bonding, and solute-solvent interactions, showing that the primary structural effects of the solvent were localized around the acetamide moiety. mdpi.com These computational approaches are crucial for understanding the molecular basis of the biological activity of acetamide-containing compounds and for guiding the design of new therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to ascertain the relationship between the chemical structure of a compound and its biological activity. collaborativedrug.com For this compound, while specific QSAR models are not extensively published, models developed for structurally analogous compounds, such as acetamido-N-benzylacetamide derivatives, provide a framework for understanding its potential biological profile. kg.ac.rs

A QSAR analysis for this compound would involve calculating a range of molecular descriptors that quantify its physicochemical properties. These descriptors can be categorized as constitutional (0D), topological (2D), and geometric (3D), among others. kg.ac.rs By employing statistical methods like Multiple Linear Regression (MLR), a mathematical model can be built to correlate these descriptors with a specific biological activity, such as enzyme inhibition or receptor binding affinity. kg.ac.rs For instance, studies on related acetamide derivatives have shown that electronic and topologic features of the molecules play a crucial role in their activity. kg.ac.rs A predictive QSAR model for this compound would enable the virtual screening of novel derivatives with potentially enhanced potency and optimized pharmacokinetic properties, thereby guiding future synthesis efforts. collaborativedrug.com The quality and predictive power of such models are rigorously assessed through internal and external validation techniques to ensure their robustness. kg.ac.rsoecd.org

In Silico Prediction of Molecular Descriptors Relevant to Biological Interaction

In silico tools are instrumental in predicting the molecular properties of this compound that govern its behavior in biological systems. These predicted descriptors are fundamental inputs for ADME (Absorption, Distribution, Metabolism, and Excretion) and QSAR models. researchgate.net The compound's structure, featuring a phenolic hydroxyl group, an acetamide moiety, and a formyl group, dictates its key physicochemical characteristics. evitachem.com Computational platforms like SwissADME and PreADMET can be used to generate these descriptors, which help in assessing the compound's drug-likeness and potential pharmacokinetic profile. researcher.liferesearchgate.net

Key molecular descriptors for this compound have been calculated and are presented below. These values suggest that the compound generally aligns with established guidelines for oral bioavailability, such as Lipinski's Rule of Five. mdpi.com

| Property Name | Predicted Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₉NO₃ | evitachem.com |

| Molecular Weight | 179.17 g/mol | nih.gov |

| XLogP3 (Lipophilicity) | 0.3 | nih.gov |

| Hydrogen Bond Donors | 2 | nih.gov |

| Hydrogen Bond Acceptors | 3 | nih.gov |

| Polar Surface Area | 66.4 Ų | nih.gov |

Structure-Activity Relationship (SAR) Elucidation for Biological Response

Role of Formyl Group in Target Engagement and Biological Potency

The formyl (–CHO) group at the C4 position is a pivotal structural feature of this compound. evitachem.com Its presence significantly alters the electronic and steric profile of the molecule compared to its parent scaffold, N-(4-hydroxyphenyl)acetamide (paracetamol). evitachem.com

Key contributions of the formyl group include:

Electronic Effects : As an electron-withdrawing group, the formyl substituent reduces the electron density of the aromatic ring. This can increase the acidity of the phenolic hydroxyl group, potentially enhancing interactions with biological targets that rely on proton donation or acceptance. evitachem.com

Extended Conjugation : The carbonyl of the aldehyde group conjugates with the aromatic π-system, which can influence the molecule's redox potential and antioxidant capacity. evitachem.com

Reactivity : The aldehyde functionality serves as an electrophilic site, capable of reacting with nucleophiles like amines to form Schiff bases. This reactivity can be leveraged to develop novel compound libraries for SAR studies. evitachem.com

The table below summarizes the influence of the formyl group on the molecule's properties compared to a simple hydroxyl substitution found in paracetamol. evitachem.com

| Molecular Property | Impact of Formyl Group | Reference |

|---|---|---|

| Electron Density on Ring | Decreased | evitachem.com |

| Acidity of Phenolic -OH | Potentially Increased | evitachem.com |

| Reactivity | Introduces electrophilic site for nucleophilic addition | evitachem.com |

| π-Conjugation | Extended | evitachem.com |

Impact of Hydroxyl and Acetamide Groups on Bioactivity

The hydroxyl (–OH) and acetamide (–NHCOCH₃) groups form the core phenolic amide architecture of the molecule, which is shared with well-known bioactive compounds like paracetamol. evitachem.com These groups are critical for establishing interactions with biological targets, primarily through hydrogen bonding. researchgate.netopenaccessjournals.com

Hydroxyl Group : The phenolic hydroxyl group is a key hydrogen bond donor and can also participate in redox reactions due to resonance with the aromatic ring. evitachem.com Its position ortho to the acetamide group creates a structural motif that can influence binding orientation and affinity. evitachem.com

Acetamide Group : The amide functionality contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This dual capacity allows for versatile interactions within a target's binding pocket. openaccessjournals.comopenaccessjournals.com Studies on the parent compound, N-(4-hydroxyphenyl)acetamide, have shown that both the hydroxyl oxygen and the amide nitrogen can act as coordination sites for metal ions, highlighting their potential to engage in complex biological interactions. openaccessjournals.comopenaccessjournals.com

The structural comparison with paracetamol underscores the modifications in this compound that may lead to a distinct biological profile. evitachem.com

| Structural Feature | Paracetamol | This compound |

|---|---|---|

| Molecular Formula | C₈H₉NO₂ | C₉H₉NO₃ |

| Substituent at C4 | –OH | –CHO (Formyl) |

| Substituent at C3 | –H | –OH (Phenolic) |

| Key Functional Groups | Phenol (B47542), Amide | Phenol, Amide, Aldehyde |

Influence of Aromatic Ring Substitutions on Activity

The pattern of substitution on the aromatic ring is a determining factor for the biological activity of phenolic compounds. researchgate.net SAR studies on related molecular families, such as hydroxybenzaldehydes and chalcones, have demonstrated that both the nature and position of substituents can dramatically modulate activity. researchgate.netnih.gov For this compound, further modifications to the aromatic ring could fine-tune its biological effects.

For example, the introduction of additional electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., halogens) could alter the molecule's electronic distribution, lipophilicity, and steric profile. nih.govnih.gov Research on other phenolic aldehydes has shown that compounds with multiple hydroxyl or methoxy (B1213986) groups, such as syringaldehyde, can exhibit enhanced antioxidant activity compared to less substituted analogues. researchgate.net Therefore, synthesizing and testing derivatives with varied substitution patterns on the aromatic ring would be a logical step in exploring and optimizing the therapeutic potential of this chemical scaffold. nih.gov

Biochemical Pathways and Hypothetical Metabolic Research (In Vitro/In Silico Focus)

Predicting the metabolic fate of this compound is crucial for understanding its potential bioavailability and duration of action. Based on its structure, several metabolic pathways can be hypothesized, drawing parallels to the metabolism of paracetamol and other phenolic aldehydes. wikipedia.org

Hypothetical Metabolic Pathways:

Phase I Metabolism :

Oxidation : The formyl group is susceptible to oxidation by aldehyde dehydrogenase enzymes to form the corresponding carboxylic acid derivative. This is a common metabolic route for aromatic aldehydes. wikipedia.org

Reduction : The formyl group could also be reduced by alcohol dehydrogenases to a hydroxymethyl (–CH₂OH) group. evitachem.com

Hydroxylation : The aromatic ring could undergo further hydroxylation, mediated by cytochrome P450 (CYP450) enzymes, although the existing substitution may influence the position and likelihood of this reaction.

Phase II Metabolism :

Glucuronidation and Sulfation : The phenolic hydroxyl group is a prime site for conjugation with glucuronic acid (via UGTs) and sulfate (B86663) (via SULTs). These are major metabolic clearance pathways for paracetamol and other phenols, rendering the molecule more water-soluble for excretion.

Amide Hydrolysis : The acetamide group could potentially be hydrolyzed by amidases to yield an amino group, though this is generally a slower metabolic process for such compounds.

In vitro studies using human liver microsomes or hepatocytes could confirm these hypothetical pathways by identifying the resulting metabolites. Furthermore, in silico metabolic prediction software can model the compound's interaction with key metabolic enzymes like CYP450s to predict its likely metabolites and potential drug-drug interactions.

Investigation of Enzyme-Substrate Interactions Relevant to Metabolism

The metabolic fate of this compound is anticipated to be governed by the enzymatic transformations of its three key functional moieties: the acetamide group, the phenolic hydroxyl group, and the aromatic aldehyde (formyl) group. While direct in vitro metabolism studies on this specific compound are not extensively available in the public domain, a robust understanding of its enzyme-substrate interactions can be inferred from the well-documented metabolic pathways of structurally related compounds, such as phenolic acetamides (e.g., paracetamol/acetaminophen) and various aromatic aldehydes.

The primary enzymes expected to interact with this compound are Phase I and Phase II metabolizing enzymes, predominantly located in the liver.

Phase I Metabolism:

Cytochrome P450 (CYP) Superfamily: This enzyme family is crucial for the oxidative metabolism of a vast array of xenobiotics. For this compound, CYPs are predicted to catalyze several reactions. The formyl group is susceptible to oxidation to a carboxylic acid, a reaction that can be mediated by CYPs. acs.org Conversely, CYPs can also be involved in the reduction of aldehydes, although this is a less common pathway. nih.gov The aromatic ring itself is a substrate for CYP-mediated hydroxylation, potentially introducing an additional hydroxyl group. Furthermore, drawing parallels with acetaminophen, the acetamide moiety can be oxidized by CYPs, notably CYP2E1 and CYP3A4, to form a reactive quinoneimine-like intermediate, although the presence of the formyl group might influence this pathway. nih.gov

Aldehyde Dehydrogenases (ALDHs): These enzymes are specialized in the oxidation of aldehydes to their corresponding carboxylic acids. nih.gov It is highly probable that the formyl group of this compound would serve as a substrate for various ALDH isoforms, leading to the formation of N-(4-carboxy-3-hydroxy-phenyl)-acetamide.

Aldo-Keto Reductases (AKRs): This superfamily of enzymes can catalyze the reduction of aldehydes to their corresponding primary alcohols. mdpi.com Thus, the formyl group of the compound could be reduced to a hydroxymethyl group, yielding N-(4-hydroxymethyl-3-hydroxy-phenyl)-acetamide.

Phase II Metabolism:

UDP-Glucuronosyltransferases (UGTs): The phenolic hydroxyl group is a prime site for glucuronidation, a major detoxification pathway. UGTs would catalyze the conjugation of glucuronic acid to the hydroxyl group, forming a water-soluble glucuronide conjugate that can be readily excreted.

Sulfotransferases (SULTs): Similar to glucuronidation, sulfation of the phenolic hydroxyl group is another significant Phase II reaction. SULTs would mediate the transfer of a sulfonate group to the hydroxyl moiety, increasing its water solubility.

N-Acetyltransferases (NATs): The acetamide group itself can be a target for enzymatic activity. While it is already acetylated, deacetylation can occur, yielding an aniline (B41778) derivative. This free amine could then be a substrate for N-acetylation by NATs, potentially re-forming the parent compound or leading to other metabolic fates. nih.gov

Computational Prediction of Metabolic Transformations

In the absence of extensive experimental data, in silico (computational) models serve as powerful tools to predict the metabolic fate of novel compounds. nih.gov Various software platforms, such as BioTransformer and MetaPredictor, utilize extensive databases of known metabolic reactions and sophisticated algorithms to forecast potential metabolites. biorxiv.orgresearchgate.net These predictions are based on the structural features of the molecule and the known substrate specificities of metabolic enzymes.

For this compound, computational models would likely predict a series of Phase I and Phase II metabolites. The predictions are generated by applying a set of biotransformation rules to the parent molecule.

Predicted Phase I Metabolic Transformations:

The primary sites for Phase I metabolism are the formyl group and the aromatic ring.

Oxidation of the Formyl Group: The aldehyde is predicted to be oxidized to a carboxylic acid, a common metabolic pathway for aromatic aldehydes.

Reduction of the Formyl Group: The aldehyde can also be reduced to a primary alcohol.

Aromatic Hydroxylation: An additional hydroxyl group could be introduced onto the aromatic ring.

Deacetylation: The acetamide group could be hydrolyzed to an amine.

Predicted Phase II Metabolic Transformations:

The main site for Phase II metabolism is the phenolic hydroxyl group.

Glucuronidation: Conjugation of glucuronic acid to the phenolic hydroxyl group is a highly probable metabolic step.

Sulfation: Conjugation of a sulfate group to the phenolic hydroxyl group is another likely pathway.

N-Acetylation: If deacetylation occurs, the resulting amine could be re-acetylated.

The following table summarizes the likely metabolic transformations and the resulting metabolites, as would be predicted by computational models.

| Metabolic Reaction | Enzyme Family (Predicted) | Resulting Metabolite |

|---|---|---|

| Oxidation of formyl group | Aldehyde Dehydrogenase (ALDH), Cytochrome P450 (CYP) | N-(4-carboxy-3-hydroxy-phenyl)-acetamide |

| Reduction of formyl group | Aldo-Keto Reductase (AKR) | N-(4-hydroxymethyl-3-hydroxy-phenyl)-acetamide |

| Aromatic Hydroxylation | Cytochrome P450 (CYP) | N-(4-formyl-3,X-dihydroxy-phenyl)-acetamide |

| Deacetylation | Amidases/Deacetylases | 4-amino-2-formyl-phenol |

| Glucuronidation of hydroxyl group | UDP-Glucuronosyltransferase (UGT) | N-(4-formyl-3-O-glucuronyl-phenyl)-acetamide |

| Sulfation of hydroxyl group | Sulfotransferase (SULT) | N-(4-formyl-3-O-sulfate-phenyl)-acetamide |

| N-Acetylation (following deacetylation) | N-Acetyltransferase (NAT) | This compound (parent compound) |

These in silico predictions provide a valuable roadmap for guiding future in vitro and in vivo metabolism studies. Experimental validation using human liver microsomes or other metabolically competent systems would be necessary to confirm these predicted pathways and to quantify the relative importance of each metabolic route. nih.gov

N 4 Formyl 3 Hydroxy Phenyl Acetamide As a Versatile Chemical Intermediate and Building Block

Applications in Complex Organic Molecule Synthesis

The trifunctional nature of N-(4-formyl-3-hydroxy-phenyl)-acetamide provides a platform for the construction of a variety of complex organic molecules, particularly heterocyclic systems which are prevalent in many biologically active compounds. The reactivity of the formyl group, in conjunction with the ortho-hydroxyl group, is particularly advantageous for the synthesis of fused ring systems.

The formyl group is electrophilic and readily undergoes reactions with nucleophiles. evitachem.com This reactivity allows it to participate in a range of condensation reactions, such as aldol (B89426) condensations, which can lead to the formation of larger molecular frameworks. evitachem.com Furthermore, the formyl group can be reduced to an alcohol or transformed into other functional groups, adding to the synthetic utility of the molecule. evitachem.com The acetamide (B32628) group can also undergo nucleophilic substitution under appropriate conditions, providing another site for molecular elaboration. evitachem.com

The following table summarizes the key functional groups of this compound and their potential roles in the synthesis of complex molecules.

| Functional Group | Position | Reactivity | Potential Synthetic Applications |

| Formyl (-CHO) | 4 | Electrophilic | Condensation reactions, reductive amination, Wittig reactions, synthesis of Schiff bases, precursor to other functional groups. |

| Hydroxyl (-OH) | 3 | Nucleophilic, acidic | O-alkylation, O-acylation, directing group in electrophilic aromatic substitution, participation in cyclization reactions. |

| Acetamide (-NHCOCH3) | 1 | Nucleophilic (N), electrophilic (C=O) | N-alkylation, hydrolysis to amine, directing group in electrophilic aromatic substitution. |

Strategies for Scaffold Design and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery that aims to generate a library of structurally diverse small molecules from a common starting material. jocpr.com this compound is an excellent candidate for DOS due to its multiple, orthogonally reactive functional groups. This allows for the systematic and divergent synthesis of a wide range of analogs from a single, readily accessible core structure.

The strategic placement of the formyl, hydroxyl, and acetamide groups on the phenyl ring allows for selective modification of each site, leading to a high degree of molecular diversity. For instance, the formyl group can be converted into a wide array of functionalities through reactions such as oxidation, reduction, olefination, and condensation with various amines to form Schiff bases. nih.gov The phenolic hydroxyl group can be alkylated or acylated to introduce different substituents. The acetamide nitrogen can also be a site for further chemical modification.

This multi-directional approach to derivatization allows for the exploration of a broad chemical space around the central this compound scaffold. The resulting library of compounds can then be screened for a variety of biological activities, increasing the probability of identifying novel drug leads.

The table below outlines a hypothetical strategy for generating a diverse library of compounds from this compound.

| Modification Site | Reaction Type | Example Reagents | Resulting Functional Group/Scaffold |

| Formyl Group | Reductive Amination | Primary/Secondary Amines, NaBH(OAc)3 | Substituted Amines |

| Formyl Group | Wittig Reaction | Phosphonium Ylides | Alkenes |

| Formyl Group | Knoevenagel Condensation | Active Methylene (B1212753) Compounds | α,β-Unsaturated Carbonyls |

| Hydroxyl Group | Williamson Ether Synthesis | Alkyl Halides, Base | Ethers |

| Hydroxyl Group | Esterification | Acyl Chlorides, Carboxylic Acids | Esters |

| Acetamide Group | N-Alkylation | Alkyl Halides, Strong Base | N-Alkyl Acetamides |

By combining these transformations in a combinatorial fashion, a large and diverse library of compounds can be efficiently generated from this single, versatile building block.

Intermediate in Academic Pharmaceutical Compound Development

This compound serves as a valuable intermediate in academic research focused on the development of new pharmaceutical compounds. Its structural similarity to paracetamol provides a rational starting point for the design of novel analgesics and anti-inflammatory agents with potentially improved properties. evitachem.comresearchgate.net

The formyl group is a key feature that allows for the synthesis of a variety of derivatives with diverse pharmacological activities. For example, the condensation of the formyl group with different amines or hydrazines can lead to the formation of Schiff bases and hydrazones, respectively. These classes of compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects.

Academic research has explored the synthesis of various acetamide derivatives as potential therapeutic agents. For instance, studies have shown that substituted acetamide derivatives can act as potent inhibitors of butyrylcholinesterase, an important target in the treatment of Alzheimer's disease. nih.gov While these studies may not directly use this compound, they highlight the therapeutic potential of the acetamide scaffold and provide a rationale for using this compound as a starting material for the synthesis of new drug candidates.

The following table summarizes selected examples of biologically active compounds that could potentially be synthesized from this compound, based on the known reactivity of its functional groups and the biological activities of related structures.

| Target Compound Class | Synthetic Transformation | Potential Biological Activity |

| Schiff Bases | Condensation of the formyl group with primary amines | Antibacterial, Antifungal, Anticancer |

| Hydrazones | Condensation of the formyl group with hydrazines | Anticonvulsant, Anti-inflammatory, Antitubercular |

| Benzofuran (B130515) derivatives | Cyclization involving the hydroxyl and formyl groups | Anti-inflammatory, Anticancer, Antiviral |

| Chalcone derivatives | Claisen-Schmidt condensation of the formyl group with acetophenones | Anti-inflammatory, Antioxidant, Anticancer |

Coordination Chemistry of N 4 Formyl 3 Hydroxy Phenyl Acetamide and Its Analogues

Natural Occurrence and Biosynthetic Research

Isolation from Fungal Sources (e.g., Aspergillus, Penicillium)

Direct isolation of N-(4-FORMYL-3-HYDROXY-PHENYL)-ACETAMIDE from natural sources has not been documented in publicly available scientific literature. However, a structurally related compound, N-formyl-4-hydroxyphenyl-acetamide, has been identified and isolated from fungal species. This highlights the capacity of fungi, including those from the Aspergillus and Penicillium genera, to produce phenolic acetamides.

Detailed research has reported the isolation of N-formyl-4-hydroxyphenyl-acetamide from a soil-derived fungus, Aspergillus fumigatus, and a strain of Penicillium chrysogenum. In the case of Aspergillus fumigatus, a notably high yield of approximately 117 mg/L was achieved from the ethyl acetate (B1210297) extract of the fungal culture. This is significantly higher than the yields of about 1–3 mg/L reported from a marine-derived fungus and Penicillium chrysogenum. The structures of these isolated compounds were elucidated through detailed spectroscopic analysis of NMR and LCMS data.

Table 1: Fungal Sources of the Related Compound N-formyl-4-hydroxyphenyl-acetamide

| Fungal Species | Source | Reported Yield |

|---|---|---|

| Aspergillus fumigatus | Soil-derived | ~117 mg/L |

| Penicillium chrysogenum | Not specified | ~1–3 mg/L |

| Marine-derived fungus (unidentified) | Marine | ~1–3 mg/L |

Proposed Biosynthetic Pathways in Microorganisms

While the specific biosynthetic pathway for this compound has not been elucidated, a plausible pathway can be proposed based on the general biosynthesis of phenolic compounds in microorganisms. Fungi are known to produce a vast array of secondary metabolites, including phenolic compounds, through well-established metabolic routes such as the shikimate and acetate-malonate pathways.

The core aromatic structure of this compound likely originates from the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids like phenylalanine and tyrosine. These amino acids serve as precursors for a wide range of phenolic compounds. The biosynthesis could proceed through the following hypothetical steps:

Formation of a p-Aminophenol Derivative: The pathway could initiate from chorismate, a key intermediate in the shikimate pathway, leading to the formation of an aminophenol derivative.

Acetylation: The amino group of the aminophenol intermediate could then be acetylated by an N-acetyltransferase enzyme, utilizing acetyl-CoA as the acetyl group donor, to form an N-(hydroxyphenyl)acetamide intermediate.

Hydroxylation and Formylation: Subsequent enzymatic modifications of the N-(hydroxyphenyl)acetamide intermediate would be required. A hydroxylase enzyme could introduce a hydroxyl group at the 3-position of the phenyl ring. Following this, a formyltransferase or an oxidase could introduce a formyl group at the 4-position to yield the final compound, this compound.

The crosstalk between different biosynthetic gene clusters is also a possibility in fungal secondary metabolism, potentially contributing to the structural diversity of the final product.

Microbial Biotransformation Studies of Related Compounds

Microbial biotransformation is a valuable tool for the structural modification of organic compounds. Although no studies have specifically investigated the biotransformation of this compound, research on related compounds provides insights into the potential microbial transformations it could undergo. Fungi, in particular, are known for their diverse enzymatic capabilities, including oxidation, reduction, and hydroxylation reactions.

Studies on the biotransformation of acetophenones by various fungal species have demonstrated their ability to reduce the keto group to a chiral alcohol. For instance, Botrytis cinerea and Colletotrichum acutatum have been shown to convert acetophenone (B1666503) to 1-phenylethanol. Similarly, endophytic fungi like Talaromyces sp. and soil isolates such as Penicillium rubens have been utilized for the stereoselective bioreduction of acetophenone and its derivatives. mdpi.comtandfonline.comjst.go.jp